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Compound of Interest

Compound Name: 3-(M-tolyl)-1H-indazol-5-amine

Cat. No.: B1498887 Get Quote

To researchers in the field of drug discovery, the term "privileged scaffold" signifies a molecular

framework that is not merely a recurring motif but a versatile and potent foundation for

developing therapeutics against multiple targets. The indazole ring system, a bicyclic

heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of

such a scaffold.[1][2] Its unique structural and electronic properties allow it to engage in a wide

array of interactions—including hydrogen bonding, π-π stacking, and hydrophobic interactions

—with biological macromolecules.[3] Consequently, indazole derivatives have been

successfully developed into drugs for a wide range of diseases, including cancer, inflammation,

neurodegenerative disorders, and infectious diseases.[4][5]

This guide focuses on a specific, high-value derivative: 3-(m-tolyl)-1H-indazol-5-amine. The

strategic placement of the m-tolyl group at the 3-position and an amine at the 5-position

creates a molecule with significant potential as a key intermediate and building block in modern

medicinal chemistry. The 3-aryl substitution is a common feature in many kinase inhibitors,

where it often occupies the ATP-binding pocket, while the 5-amino group serves as a crucial

synthetic handle for further molecular elaboration and optimization of drug-like properties.[6]

This document provides a comprehensive overview of its chemical properties, a robust

synthesis protocol, detailed characterization methods, and its application in the context of drug

development.

Core Physicochemical and Structural Properties
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Understanding the fundamental properties of 3-(m-tolyl)-1H-indazol-5-amine is the first step in

its effective application. The molecule's structure combines the rigid indazole core with the

rotatable m-tolyl group, providing a specific three-dimensional profile for molecular recognition.

Chemical Structure:

Table 1: Physicochemical Properties of 3-(m-tolyl)-1H-indazol-5-amine

Property Value Source(s)

IUPAC Name
3-(3-methylphenyl)-1H-indazol-

5-amine
N/A

CAS Number 1175793-77-7 [6][7]

Molecular Formula C₁₄H₁₃N₃ [6][7]

Molecular Weight 223.27 g/mol [6][7]

MDL Number MFCD11893549 [6][7]

SMILES Nc1cc2c(nnc2c2cccc(C)c2)cc1 [8]

Storage Conditions
2-8°C, protected from light,

stored in inert gas
[6][7]

Synthesis Methodology: A Palladium-Catalyzed
Approach
The construction of the 3-aryl-indazole bond is most efficiently achieved through modern cross-

coupling chemistry. The Suzuki-Miyaura coupling reaction stands out as a highly versatile and

reliable method for this transformation, offering broad functional group tolerance and generally
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high yields.[9][10] The following protocol outlines a representative synthesis from a

halogenated indazole precursor.

Rationale for Experimental Design
The chosen methodology involves the palladium-catalyzed cross-coupling of a 3-iodo-1H-

indazol-5-amine intermediate with m-tolylboronic acid.

Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride

(Pd(dppf)Cl₂) is selected for its high efficiency in coupling aryl halides with arylboronic acids.

The dppf ligand provides the necessary steric and electronic properties to facilitate the

catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[9][11]

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is

essential for the transmetalation step of the Suzuki reaction, activating the boronic acid

component.[11]

Solvent System: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME)

and water is commonly used. The organic solvent solubilizes the reactants and catalyst,

while water is necessary to dissolve the inorganic base and facilitate the reaction.[9][11]

Detailed Step-by-Step Protocol: Suzuki-Miyaura
Coupling
Reaction Scheme:
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Materials:

3-Iodo-1H-indazol-5-amine (1.0 eq)

m-Tolylboronic acid (1.2 eq)

Pd(dppf)Cl₂ (0.05 eq)

Potassium Carbonate (K₂CO₃) (2.5 eq)

1,4-Dioxane (Anhydrous)

Water (Degassed)

Ethyl acetate

Brine

Procedure:

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 3-iodo-1H-indazol-5-amine (1.0 eq), m-tolylboronic acid (1.2 eq), and K₂CO₃

(2.5 eq).
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or

Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the

palladium catalyst.

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via

syringe. The solution should be stirred to create a suspension.

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture. The mixture will typically

change color upon addition of the catalyst.

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material

is consumed.

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

water. Separate the organic layer.

Extraction: Wash the organic layer sequentially with water and then brine. This removes the

inorganic base and other water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by column chromatography on silica gel, typically

using a gradient of hexane and ethyl acetate, to yield the pure 3-(m-tolyl)-1H-indazol-5-
amine.

Structural Elucidation and Characterization
Rigorous analytical characterization is required to confirm the identity and purity of the

synthesized compound. A combination of spectroscopic techniques provides unambiguous

structural confirmation.[12]

Spectroscopic Data
Table 2: Expected Spectroscopic Data for 3-(m-tolyl)-1H-indazol-5-amine
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Technique Expected Observations

¹H NMR

Aromatic Protons: Multiple signals in the δ 6.8-

8.0 ppm range, corresponding to the protons on

the indazole and tolyl rings.[13] Amine (NH₂)

Protons: A broad singlet, typically around δ 4.0-

5.5 ppm, which may be exchangeable with D₂O.

[12] Indazole NH Proton: A broad singlet at a

downfield chemical shift, often > δ 12 ppm.

Methyl (CH₃) Protons: A sharp singlet around δ

2.4 ppm.

¹³C NMR

Approximately 12-14 distinct signals are

expected in the aromatic region (δ 110-150

ppm), with the methyl carbon signal appearing

upfield (around δ 21 ppm).[14]

High-Resolution Mass Spectrometry (HRMS)

The measured m/z value for the protonated

molecular ion [M+H]⁺ should correspond to the

calculated exact mass of C₁₄H₁₄N₃⁺ (224.1233).

[15]

Infrared (IR) Spectroscopy

Characteristic N-H stretching vibrations for the

amine and indazole NH groups (typically in the

3200-3500 cm⁻¹ range) and C-H stretches for

the aromatic and methyl groups.[13]

Visualization of Synthetic and Application
Workflows
Experimental Workflow Diagram
The following diagram outlines the logical flow from synthesis to final characterization of the

target compound.
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Synthesis & Purification

Structural Characterization

Reactants:
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Caption: Synthesis and Characterization Workflow.

Role in Drug Discovery: A Kinase Inhibitor Scaffold
3-(m-tolyl)-1H-indazol-5-amine is an ideal starting point for building potent and selective

kinase inhibitors. The indazole core acts as a hinge-binding motif, while the appended vectors
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allow for exploration of different pockets of the enzyme.

3-(m-tolyl)-1H-indazol-5-amine 5-Amino Group (Vector 1) m-Tolyl Group (Vector 2)
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Caption: Role as a Scaffold in Kinase Inhibitor Design.

Applications in Drug Development and Medicinal
Chemistry
The true value of 3-(m-tolyl)-1H-indazol-5-amine lies in its utility as a versatile building block.

[6]
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Kinase Inhibitors: The 3-aryl indazole motif is present in numerous approved and

investigational kinase inhibitors. The indazole N-H and one of the pyrazole nitrogens often

form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The m-tolyl

group can be directed into a hydrophobic pocket, while the 5-amino group provides a vector

for building out into the solvent-exposed region to enhance potency and selectivity.[16]

Structure-Activity Relationship (SAR) Studies: This compound serves as an excellent starting

point for SAR studies. By reacting the 5-amino group (e.g., via amide coupling), chemists

can systematically introduce a wide variety of substituents to probe the chemical space

around the core scaffold, optimizing for target engagement, cellular activity, and

pharmacokinetic properties.[6]

Broader Therapeutic Potential: Beyond oncology, the indazole scaffold has demonstrated

activity in anti-inflammatory, antibacterial, and anti-HIV applications.[1][3][5] The functional

handles on 3-(m-tolyl)-1H-indazol-5-amine allow for its adaptation and exploration in these

other therapeutic areas as well.

Conclusion
3-(m-tolyl)-1H-indazol-5-amine is more than just a chemical compound; it is an enabling tool

for drug discovery and development. Its structure is strategically designed to leverage the

privileged nature of the indazole scaffold, providing medicinal chemists with a robust and

versatile platform for the synthesis of next-generation therapeutics. The reliable synthesis via

Suzuki coupling and straightforward characterization make it an accessible and valuable

intermediate. As the demand for novel, highly selective kinase inhibitors and other targeted

therapies continues to grow, the importance of foundational building blocks like 3-(m-tolyl)-1H-
indazol-5-amine will undoubtedly increase, solidifying its role in the ongoing quest for new

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1498887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1498887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

